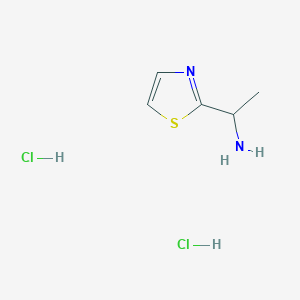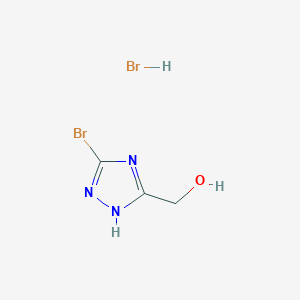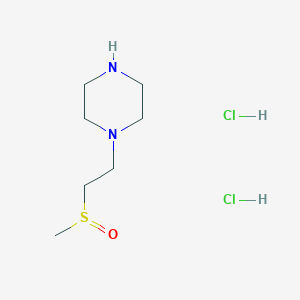
Dihidrocloruro de 1-(2-metilsulfiniletil)piperazina
Descripción general
Descripción
1-(2-Methanesulfinylethyl)piperazine dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N2OS. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are widely used in pharmaceuticals due to their diverse biological activities.
Aplicaciones Científicas De Investigación
1-(2-Methanesulfinylethyl)piperazine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex piperazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperazine derivatives are explored for their therapeutic potential in treating various diseases, including neurological disorders and cardiovascular diseases.
Industry: The compound is used in the development of new materials and as a catalyst in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methanesulfinylethyl)piperazine dihydrochloride typically involves the reaction of piperazine with methanesulfinyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions. The product is then purified by recrystallization or chromatography to obtain the dihydrochloride salt .
Industrial Production Methods: In an industrial setting, the production of 1-(2-Methanesulfinylethyl)piperazine dihydrochloride can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Methanesulfinylethyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: 1-(2-Methanesulfonylethyl)piperazine dihydrochloride.
Reduction: 1-(2-Methylethyl)piperazine dihydrochloride.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 1-(2-Methanesulfinylethyl)piperazine dihydrochloride involves its interaction with specific molecular targets. The methanesulfinyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The piperazine ring can interact with receptors and enzymes, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparación Con Compuestos Similares
- 1-(2-Methylethyl)piperazine dihydrochloride
- 1-(2-Methanesulfonylethyl)piperazine dihydrochloride
- 1-(2-Chloroethyl)piperazine dihydrochloride
Comparison: 1-(2-Methanesulfinylethyl)piperazine dihydrochloride is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical reactivity and biological activity. Compared to 1-(2-Methylethyl)piperazine dihydrochloride, the sulfinyl group provides additional sites for hydrogen bonding and oxidation. Compared to 1-(2-Methanesulfonylethyl)piperazine dihydrochloride, the sulfinyl group is less oxidized, offering different reactivity profiles .
Propiedades
IUPAC Name |
1-(2-methylsulfinylethyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2OS.2ClH/c1-11(10)7-6-9-4-2-8-3-5-9;;/h8H,2-7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONBTPTZGFNAGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCN1CCNCC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



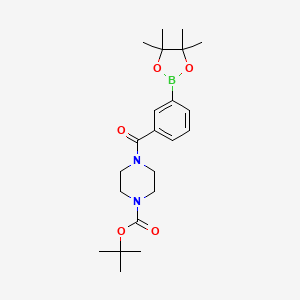


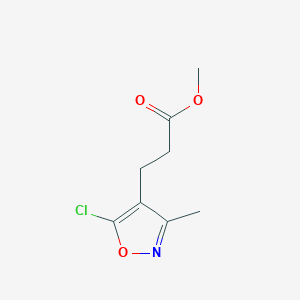
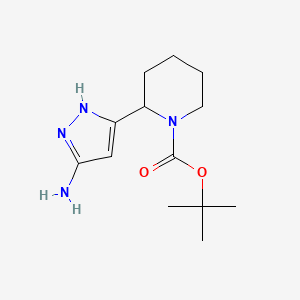
![4-Allyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373133.png)

![[4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B1373135.png)

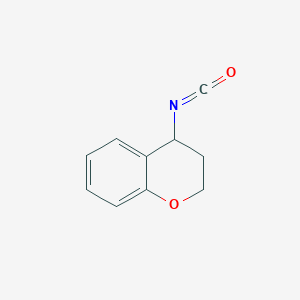
![6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1373139.png)
